molecular formula C9H16N4O2S B2590196 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine CAS No. 1049801-48-0

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B2590196
CAS No.: 1049801-48-0
M. Wt: 244.31
InChI Key: BJVMUAXOFMSMHX-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a sulfonamide derivative featuring a piperazine core linked to a substituted pyrazole ring. Its molecular formula is C₁₀H₁₆N₄O₂S (Mol. Wt. 272.34 g/mol) . Synthesized via the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperazine derivatives in tetrahydrofuran (THF), this compound is a key intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-7-9(8(2)12-11-7)16(14,15)13-5-3-10-4-6-13/h10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVMUAXOFMSMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitutions. Representative examples include:

Reaction TypeReagents/ConditionsProductApplication
AlkylationR-X (alkyl halides), K₂CO₃, DMF, 60°CN-alkylated piperazine derivativesBioactive compound synthesis
AcylationAcetyl chloride, CH₂Cl₂, RTN-acetylpiperazine sulfonamidesProdrug development
ArylationAryl boronic acids, Cu(OAc)₂, DCM Aryl-substituted analogsSAR studies for NAAA inhibition

Substituent effects are critical:

  • Electron-withdrawing groups on the pyrazole (e.g., -CF₃) reduce nucleophilicity by 40% compared to methyl groups .

  • Steric hindrance from 3,5-dimethyl groups limits substitutions at the pyrazole ring.

Hydrolysis and Stability

The sulfonamide bond exhibits pH-dependent hydrolysis:

ConditionRate (k, h⁻¹)Major ProductsStability Implications
1M HCl, 80°C0.15Piperazine + pyrazole sulfonic acidDegrades in strong acids
1M NaOH, 80°C0.09Piperazine + pyrazole sulfonate Stable in mild bases (pH < 10)
Neutral aqueous, 25°C<0.001No degradationSuitable for biological assays

Cyclization and Heterocycle Formation

Under dehydrating conditions, the compound forms fused heterocycles:

ReagentsConditionsProductYield
POCl₃, DMF110°C, 6hPyrazolo[4,3-e] triazine sulfones55%
NH₂OH·HCl, EtOHReflux, 12h1,2,4-Oxadiazole derivatives48%

Cyclized products show enhanced π-π stacking capabilities, relevant for materials science.

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

ReactionCatalytic SystemSubstituent IntroducedBiological Activity (IC₅₀)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane Aryl groups at C4NAAA inhibition: 0.62 μM
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl groups at C4Anticancer: 12 μM (HeLa)

Electron-donating groups (e.g., -OMe) on aryl rings improve coupling yields by 20% .

Oxidation and Reduction

Controlled redox reactions modify the sulfonamide group:

ProcessReagentsOutcomeFunctional Impact
OxidationmCPBA, CH₂Cl₂, 0°CSulfone to sulfoximineEnhanced hydrogen bonding
ReductionLiAlH₄, THF, refluxSulfonamide to thioetherIncreased lipophilicity

Key Structural Insights from Computational Studies:

  • The sulfonamide S-N bond length (1.65 Å) facilitates resonance stabilization .

  • Piperazine adopts a chair conformation, minimizing steric clashes with the pyrazole ring .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and cyclizations makes it a valuable scaffold for drug discovery and functional materials.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that derivatives of piperazine compounds, including 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, the incorporation of pyrazole moieties has been linked to enhanced activity against various cancer types, including breast and prostate cancers .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide group is particularly effective in inhibiting bacterial growth by interfering with folate synthesis pathways. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Effects
Recent studies have suggested that this compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated that the compound inhibits cell proliferation in breast cancer cells by inducing apoptosis.
Antimicrobial Evaluation Showed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent.
Anti-inflammatory Research Found that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperazine
  • Molecular Formula : C₁₁H₂₀N₄O₂S (Mol. Wt. 272.37 g/mol) .
  • Key Differences : The ethyl group at the pyrazole N1 position increases hydrophobicity compared to the parent compound. This substitution may enhance membrane permeability but reduce aqueous solubility.
  • Synthesis : Similar to the parent compound, using 1-ethyl-3,5-dimethylpyrazole-4-sulfonyl chloride .
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine
  • Molecular Formula : C₁₁H₁₇F₂N₄O₂S (Mol. Wt. 342.40 g/mol) .
  • Key Differences : The difluoromethyl group introduces electronegativity and metabolic stability. Fluorine atoms improve resistance to oxidative degradation, making this derivative more suitable for in vivo applications .

Modifications on the Piperazine Core

1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazine
  • Molecular Formula: C₁₄H₂₂N₆O₄S₂ (CasNo: 1005586-90-2) .
  • However, this modification reduces solubility, requiring formulation adjustments .
1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
  • Molecular Formula : C₂₁H₂₉BrN₄O₃S (Mol. Wt. 497.45 g/mol) .

Aromatic and Functional Group Additions

1-((4-Substitutedphenyl)sulfonyl)piperazines
  • General Formula : C₁₀H₁₃N₃O₂S (for phenyl derivatives) .
  • Key Differences : Aryl sulfonyl groups (e.g., 4-nitrophenyl) alter electronic properties, enhancing interactions with charged residues in enzymes. These derivatives often exhibit higher inhibitory potency but may face solubility challenges .
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone
  • Molecular Formula : C₂₉H₂₉N₅O₃ (Mol. Wt. 511.58 g/mol) .
  • Key Differences: The diphenylethanone moiety adds rigidity and planar aromaticity, favoring interactions with flat binding sites (e.g., kinase ATP pockets) .

Biological Activity

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O2S
  • Molecular Weight : 284.35 g/mol

This compound features a piperazine ring linked to a pyrazole moiety via a sulfonyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This has implications in conditions where enzyme modulation is beneficial, such as in cancer or inflammatory diseases.
  • Receptor Binding : The pyrazole ring may engage in π-π stacking and hydrogen bonding with receptor sites, influencing signal transduction pathways.

Biological Activities

Numerous studies have evaluated the biological activities of pyrazole derivatives, including this compound. Key findings include:

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance:

  • A study demonstrated that compounds similar to this compound showed inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential:

  • In vitro assays revealed that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a role in modulating inflammatory responses .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been documented:

  • Studies reported that certain derivatives demonstrated effective inhibition against multiple bacterial strains by disrupting cell membrane integrity .

Case Studies and Research Findings

StudyFindings
Antitumor Efficacy Pyrazole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited synergistic effects with doxorubicin .
Anti-inflammatory Activity Compounds inhibited LPS-induced NO production in macrophages, indicating potential for treating inflammatory diseases .
Antibacterial Properties Derivatives displayed effective antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent systems, temperature, and catalysts. For sulfonylation reactions (common for introducing the sulfonyl group), dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents. Nucleophilic substitution on the piperazine ring can be enhanced using bases like N,N-diisopropylethylamine (DIPEA) to deprotonate intermediates, as demonstrated in analogous piperazine sulfonamide syntheses . Reaction progress should be monitored via TLC (e.g., silica GF254 plates) or HPLC to identify optimal stoichiometry and reaction time .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel (60–200 mesh) with gradient elution (e.g., ethyl acetate/hexane or methanol/DCM mixtures) is standard for isolating sulfonylated piperazines . For crystalline derivatives, slow evaporation of methanol or ethanol solutions can yield high-purity crystals, as seen in structurally related piperazine compounds . Recrystallization solvents should be selected based on solubility tests (e.g., ethanol > DCM > water) .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

  • Methodological Answer : Stability testing should include:

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate thermal decomposition thresholds (e.g., degradation above 150°C) .
  • Accelerated degradation studies under varying pH (e.g., 1–13), humidity (40–80% RH), and light exposure (UV/vis) to identify labile functional groups (e.g., sulfonyl bonds) .
  • Long-term storage at room temperature in airtight, amber vials with desiccants, as recommended for hygroscopic piperazine derivatives .

Advanced Research Questions

Q. How can electronic effects of substituents on the pyrazole ring influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculations can model electron-withdrawing/donating effects of methyl groups at the 3- and 5-positions of the pyrazole ring. For example, methyl groups may sterically hinder sulfonylation at the 4-position but enhance electrophilic substitution elsewhere .
  • NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) can track chemical shift changes in the piperazine protons upon pyrazole substitution, indicating electronic modulation of the sulfonyl-piperazine bond .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from impurities or assay variability. Key steps include:

  • HPLC-MS purity validation (>95% purity) to exclude byproducts (e.g., desulfonylated derivatives) .
  • Dose-response curves across multiple cell lines (e.g., HEK293, HepG2) to confirm target specificity. For example, conflicting antifungal activity reports may stem from off-target effects in certain cell types .
  • Structural analogs (e.g., varying pyrazole substituents) can isolate pharmacophoric contributions, as shown in dopamine receptor studies with substituted phenylpiperazines .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting piperazine sulfonamide derivatives?

  • Methodological Answer :

  • Fragment-based design : Replace the pyrazole ring with other heterocycles (e.g., triazoles, imidazoles) to assess sulfonamide bond flexibility .
  • Bioisosteric replacement : Substitute the sulfonyl group with carbonyl or phosphonyl moieties to modulate lipophilicity (LogP) and hydrogen-bonding capacity (TPSA) .
  • In vitro binding assays : Use radiolabeled ligands (e.g., 3H^{3}\text{H}-spiperone for dopamine receptors) to quantify affinity changes after structural modifications .

Q. How to validate crystallographic data for novel derivatives of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles, particularly the chair conformation of the piperazine ring (puckering amplitude ~0.56 Å, θ ≈ 180°) .
  • Hydrogen-bonding analysis : Compare intermolecular interactions (e.g., N–H···Cl in piperazinium salts) to stabilize crystal packing .
  • Cambridge Structural Database (CSD) cross-referencing : Match torsion angles and unit cell parameters to published piperazine sulfonamides .

Q. What experimental approaches address poor aqueous solubility in biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin complexes to enhance solubility without denaturing proteins .
  • Salt formation : Synthesize hydrochloride or citrate salts (e.g., via HCl gas in diethyl ether) to improve ionization and dissolution rates .
  • LogS prediction : Employ computational tools (e.g., ESOL or AliLogP) to prioritize derivatives with higher predicted solubility (e.g., LogS > −4) .

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